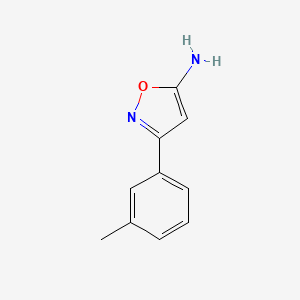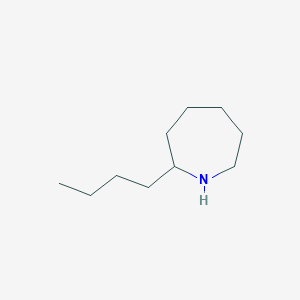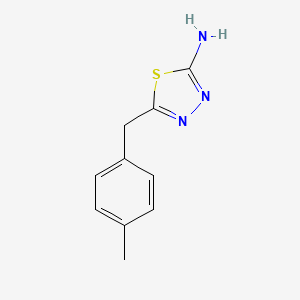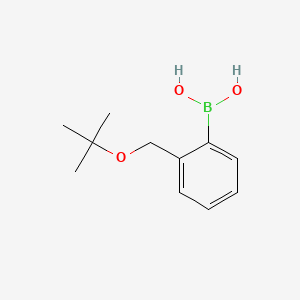
2-(tert-Butoxymethyl)phenylboronic acid
Overview
Description
2-(tert-Butoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .
Molecular Structure Analysis
The molecular structure of 2-(tert-Butoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group and a tert-butoxymethyl group . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-(tert-Butoxymethyl)phenylboronic acid are not available, boronic acids are generally known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 195.7±5.0 cm3 .Scientific Research Applications
- Application Summary : Phenylboronic Acids-based Diagnostic and Therapeutic Applications .
- Methods of Application : The unique chemistry of Phenylboronic Acids and their derivatives, which allows them to form reversible complexes with polyols, including sugars, is leveraged in this application .
- Results or Outcomes : This chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Scientific Field
Analytical Sciences
Scientific Field
Drug Delivery
Safety And Hazards
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxymethyl)phenylboronic acid | |
CAS RN |
373384-12-4 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





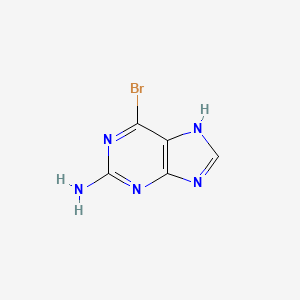





![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

